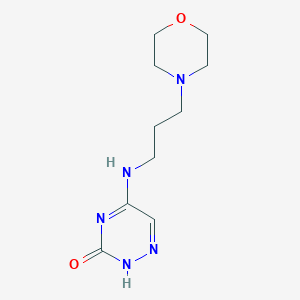![molecular formula C17H21N3O2 B7850396 2-[2-(4-methoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7850396.png)
2-[2-(4-methoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “2-[2-(4-methoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Traditional Preparation Methods: These may involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group modifications.
Advanced Preparation Methods: Recent advancements in synthetic chemistry have introduced more efficient and selective methods, such as catalytic processes and green chemistry approaches.
Chemical Reactions Analysis
2-[2-(4-methoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Substitution Reactions: These involve the replacement of one functional group with another. Typical conditions include the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(4-methoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research may focus on its potential therapeutic effects, including its role as a drug candidate or its biological activity.
Industry: This compound could be utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[2-(4-methoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one exerts its effects involves interactions at the molecular level. This includes binding to specific molecular targets, such as enzymes or receptors, and influencing biochemical pathways. The exact mechanism can vary depending on the context of its use, such as its role in a biological system or a chemical reaction .
Comparison with Similar Compounds
2-[2-(4-methoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: These may include other organic molecules with comparable structures or functional groups.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-13-8-6-12(7-9-13)10-11-18-17-19-15-5-3-2-4-14(15)16(21)20-17/h6-9H,2-5,10-11H2,1H3,(H2,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRKPDFYKVOEOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NC(=O)C3=C(N2)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CCNC2=NC(=O)C3=C(N2)CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B7850317.png)
![1-[(E)-1-(4-fluorophenyl)ethylideneamino]-3-methylthiourea](/img/structure/B7850326.png)

![1-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B7850333.png)
![1-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B7850335.png)
![1-[(E)-1-(3-methoxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B7850341.png)
![2-[(Z)-3-Hydroxybenzylidene]-6-hydroxybenzofuran-3(2H)-one](/img/structure/B7850345.png)

![3-(2,3-dihydroxypropyl)-5-methyl-N-(2-methylphenyl)-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7850356.png)
![2-[[2-(3-Methoxyphenoxy)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7850374.png)
![3-N,5-N-bis[(4-chlorophenyl)methyl]-1,2,4-triazine-3,5-diamine](/img/structure/B7850381.png)
![2-(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetamide;1,2,3-trimethylbenzene](/img/structure/B7850389.png)
![2-[(4-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7850391.png)

